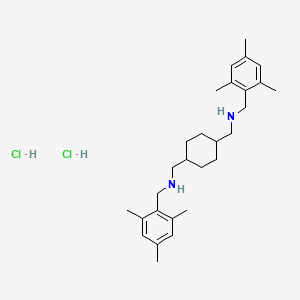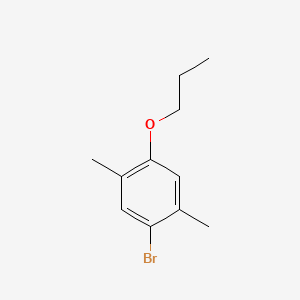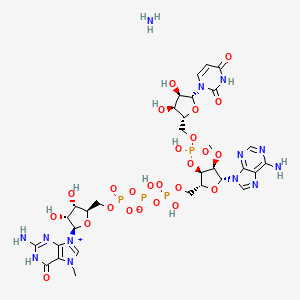
Uracil-m7GpppAmpG ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil-m7GpppAmpG ammonium is a cap analog used in the synthesis of messenger RNA (mRNA). This compound plays a crucial role in the study of gene expression and regulation, as it mimics the natural cap structure found at the 5’ end of eukaryotic mRNA . The cap structure is essential for mRNA stability, efficient translation, and protection from exonucleases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-m7GpppAmpG ammonium involves multiple steps, starting with the preparation of the individual nucleotides. The nucleotides are then linked together through a series of phosphorylation reactions. The final product is obtained by coupling uracil with the m7GpppAmpG moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Uracil-m7GpppAmpG ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various analogs of this compound, which can be used for different research applications .
Aplicaciones Científicas De Investigación
Uracil-m7GpppAmpG ammonium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties of cap structures and their interactions with other molecules.
Biology: Plays a crucial role in the study of gene expression, mRNA stability, and translation efficiency.
Medicine: Used in the development of mRNA-based therapeutics and vaccines.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes
Mecanismo De Acción
Uracil-m7GpppAmpG ammonium exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the cap-binding proteins and facilitates the initiation of translation. The compound also protects mRNA from degradation by exonucleases, ensuring its stability and efficient translation .
Comparación Con Compuestos Similares
Similar Compounds
m7GpppAmpG ammonium: Another cap analog with similar properties and applications.
m7GpppG: A simpler cap analog used in similar research applications.
m7GpppAmp: Another analog with slight variations in its structure
Uniqueness
Uracil-m7GpppAmpG ammonium is unique due to its specific structure, which includes uracil. This structure provides distinct advantages in certain research applications, such as studying the interactions between the cap structure and various proteins involved in mRNA metabolism .
Propiedades
Fórmula molecular |
C31H45N13O25P4 |
|---|---|
Peso molecular |
1123.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;azane |
InChI |
InChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1 |
Clave InChI |
CGNUPCFFVHFMSW-HYPAHNGTSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=O)NC8=O)O)O)O)O.N |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



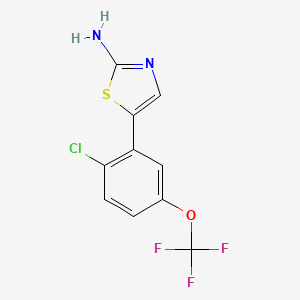


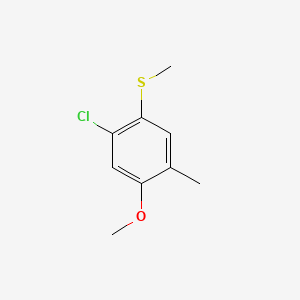

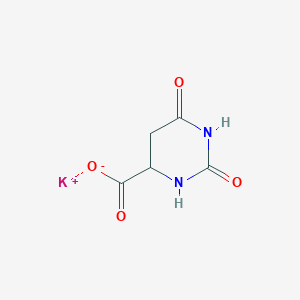
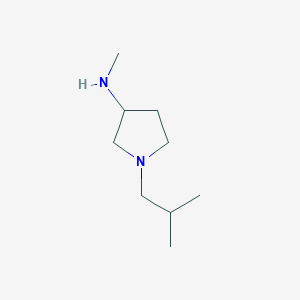
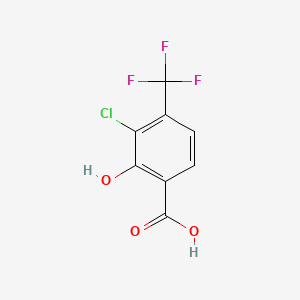
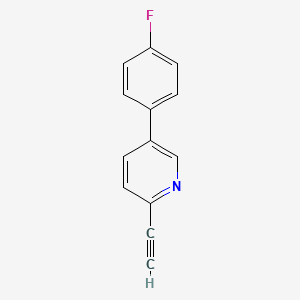
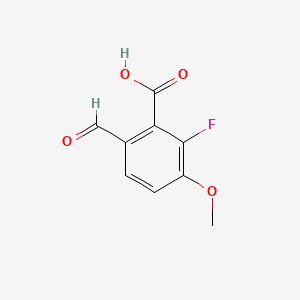
![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
